3-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with 2,5-dimethyl groups, linked via a piperazine ring to a 1λ⁶,2-benzothiazole-1,1-dione moiety. The piperazine linker enhances solubility and enables structural diversity, while the benzothiazole-dione group may contribute to metabolic stability and target binding .
Properties
IUPAC Name |
3-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-13-12-18(25-17(20-13)11-14(2)21-25)23-7-9-24(10-8-23)19-15-5-3-4-6-16(15)28(26,27)22-19/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZQMFADIAENQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic molecule that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H20N8O |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 7-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-benzothiazole-1,1-dione |
| InChI Key | HUXVZDJFVDSXDD-UHFFFAOYSA-N |
Structural Features
The compound features a unique combination of a pyrazolo[1,5-a]pyrimidine moiety and a benzothiazole structure, which enhances its versatility for various biological applications. The piperazine ring contributes to its pharmacological properties by influencing receptor binding and solubility.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities, particularly those involved in kinase signaling pathways. Such interactions can lead to:
- Inhibition of Kinase Activity : The compound may inhibit key kinases associated with cancer progression.
- Interference with DNA Replication : By disrupting DNA synthesis processes, it may exhibit anticancer effects.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative profiles of similar compounds derived from benzothiazole and pyrazolo[1,5-a]pyrimidine structures. For instance:
- Cell Line Studies : Compounds similar to the target compound have shown moderate inhibitory activities against various cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cells .
Comparative Activity
Several derivatives of benzothiazoles have demonstrated broad-spectrum biological activities:
| Compound Type | Activity |
|---|---|
| Benzothiazole Derivatives | Antitumor, anti-inflammatory |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Anticancer |
These compounds often exhibit varying degrees of potency in inhibiting cellular proliferation and enzyme activity.
Synthesis and Evaluation
A study synthesized several derivatives of benzothiazoles and evaluated their antiproliferative effects using ELISA-based assays. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against amyloid beta peptide interactions, which are implicated in Alzheimer's disease .
In Vivo Studies
In vivo studies have shown that compounds with similar structural frameworks can effectively inhibit tumor growth in animal models. For example, compounds with dual scaffolds combining pyrazolo[1,5-a]pyrimidine and benzothiazole structures demonstrated significant tumor suppression compared to standard treatments .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Key Findings and Differentiation
The benzothiazole-dione moiety distinguishes it from amide-linked derivatives (e.g., 136) and simple pyrazolopyrimidinones (e.g., MK13), possibly improving metabolic stability .
Biological Activity Trends: Cytotoxicity: Piperazine-linked derivatives (e.g., 136) show broad-spectrum cytotoxicity, suggesting the target compound’s piperazine-benzothiazole linkage may confer similar properties . Kinase Inhibition: Derivatives like 142 with aminoalkyl chains exhibit CHK1 inhibition, whereas the target compound’s benzothiazole-dione could target alternative kinases .
Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of 5-aminopyrazole precursors with β-ketoesters, followed by piperazine coupling and benzothiazole-dione functionalization—a method analogous to derivatives in . Compared to nitro-substituted analogs (e.g., MK49), the target compound’s dimethyl groups may simplify synthesis by avoiding harsh nitration conditions .
Research Implications and Limitations
- Advantages : The unique benzothiazole-dione group may improve pharmacokinetics (e.g., half-life, blood-brain barrier penetration) relative to simpler analogs.
- Limitations : Direct biological data for the target compound are absent in the evidence; inferences rely on structural analogs. Further in vitro/in vivo studies are needed to validate its efficacy and mechanism.
- Contradictions : While some derivatives prioritize cytotoxicity (136 ) and others kinase inhibition (142 ), the target compound’s activity profile remains speculative without explicit data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
